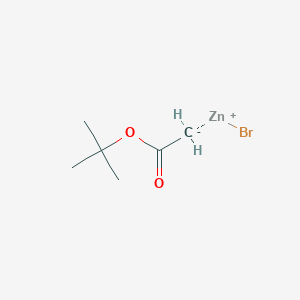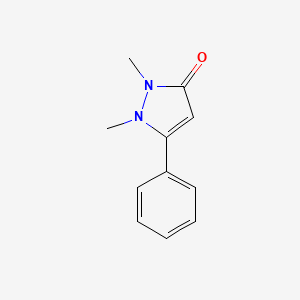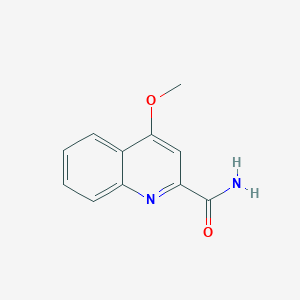
tert-butyl 2-(bromozincio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 2-(bromozincio)acetate is an organozinc compound with the molecular formula C6H11BrO2Zn and a molecular weight of 260.43 g/mol . It is commonly used as a reagent in organic synthesis due to its ability to participate in various chemical reactions.
Métodos De Preparación
tert-butyl 2-(bromozincio)acetate can be synthesized through the reaction of 2-tert-butoxy-2-oxoacetic acid with zinc bromide in the presence of an activator . The reaction typically takes place in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The compound is usually prepared as a 0.5 M solution in these solvents to ensure stability and reactivity .
Análisis De Reacciones Químicas
tert-butyl 2-(bromozincio)acetate is involved in several types of chemical reactions, including:
Alkylation: It can act as an alkylating agent, transferring its alkyl group to various substrates.
Carboxylic Acid Esterification: It can be used to esterify carboxylic acids, forming esters.
Catalytic Reduction: It participates in the catalytic reduction of aromatic and heterocyclic compounds.
Common reagents used in these reactions include acids, bases, and other organometallic compounds. The major products formed depend on the specific reaction conditions and substrates used.
Aplicaciones Científicas De Investigación
tert-butyl 2-(bromozincio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It can be used in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of fine chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 2-tert-butoxy-2-oxoethylzinc bromide involves the transfer of its alkyl group to a substrate, facilitated by the zinc center. The zinc atom acts as a Lewis acid, coordinating with the substrate and activating it for nucleophilic attack . This process is crucial for its reactivity in various chemical transformations.
Comparación Con Compuestos Similares
tert-butyl 2-(bromozincio)acetate can be compared with other organozinc compounds such as:
Diethylzinc: Used in similar alkylation reactions but with different reactivity and selectivity.
Dimethylzinc: Another alkylating agent with distinct properties.
Phenylzinc bromide: Used in the formation of carbon-carbon bonds in organic synthesis.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility of organozinc reagents in synthetic chemistry.
Propiedades
Fórmula molecular |
C6H11BrO2Zn |
|---|---|
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
bromozinc(1+);tert-butyl acetate |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-5(7)8-6(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
OWVBKVUUDMFVCR-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)[CH2-].[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide](/img/structure/B8762961.png)

![1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B8762967.png)
![8-Methoxy-5,6-dihydro-11h-dibenzo[b,e]azepin-11-one](/img/structure/B8762974.png)





